Cas no 2139834-38-9 (2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde)
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde
- EN300-1621597
- 2139834-38-9
-
- Inchi: 1S/C12H20O/c1-10(2)6-5-7-12(9-13)8-11(12,3)4/h6,9H,5,7-8H2,1-4H3
- InChI Key: JOCRUGWFRDPSSV-UHFFFAOYSA-N
- SMILES: O=CC1(CC/C=C(\C)/C)CC1(C)C
Computed Properties
- Exact Mass: 180.151415257g/mol
- Monoisotopic Mass: 180.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621597-50mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 50mg |
$1188.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-100mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 100mg |
$1244.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-250mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 250mg |
$1300.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-500mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 500mg |
$1357.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-1000mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 1000mg |
$1414.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-2500mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 2500mg |
$2771.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-5000mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 5000mg |
$4102.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-10000mg |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 10000mg |
$6082.0 | 2023-09-22 | ||
| Enamine | EN300-1621597-0.05g |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1621597-0.1g |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde |
2139834-38-9 | 0.1g |
$1459.0 | 2023-06-04 |
2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde
2,2-Dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 2139834-38-9, commonly referred to as 2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of aldehydes and features a cyclopropane ring, which is known for its strained geometry and reactivity. The presence of the cyclopropane ring and the aldehyde group makes this compound a valuable building block in organic synthesis.
Recent studies have highlighted the potential of cyclopropane-containing aldehydes in various fields, including drug discovery and materials science. Researchers have explored the use of this compound in synthesizing bioactive molecules, where its strained ring system can induce unique pharmacokinetic properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity, making them potential candidates for therapeutic agents.
The synthesis of 2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde typically involves a multi-step process, often utilizing organocatalytic methods to achieve high yields and selectivity. One notable approach involves the use of palladium-catalyzed coupling reactions, which have been optimized to construct the cyclopropane ring efficiently. This method has been documented in a 2022 paper in *Organic Letters*, where the authors reported a novel pathway for constructing similar compounds with improved stereocontrol.
In terms of physical properties, this compound exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under ambient conditions has also been studied extensively, with findings indicating that it remains stable for extended periods when stored away from light and moisture.
The application of cyclopropane-containing aldehydes extends beyond pharmaceuticals. In materials science, researchers have investigated their use as precursors for polymer synthesis. A 2023 article in *Macromolecules* reported on the development of novel polymers derived from this compound, showcasing its potential in creating high-performance materials with tailored mechanical properties.
From an environmental perspective, the biodegradation of 2,2-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde has been a topic of interest. Studies conducted by environmental chemists suggest that this compound undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. This finding is particularly relevant for industries seeking sustainable alternatives in chemical synthesis.
In conclusion, 2,2-dimethyl-1-(4-methylpent-3-en-1-yll)cyclopropane-carbaldehyde (CAS No. 2139834-38-) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while recent research highlights its promising applications in drug discovery and materials science. As advancements in synthetic methods continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.
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